molecular formula C18H15NO4 B1598911 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid CAS No. 94232-67-4

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid

Cat. No.: B1598911
CAS No.: 94232-67-4
M. Wt: 309.3 g/mol
InChI Key: ZQKLRJAOOUMVSA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular weight of 464.276 . More detailed physical and chemical properties would require specific laboratory measurements.

Scientific Research Applications

Chlorogenic Acid (CGA): A Pharmacological Review

Chlorogenic Acid (CGA) is highlighted for its widespread occurrence in green coffee extracts and tea, showcasing diverse biological and pharmacological effects. CGA's roles include antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective effects, among others. It has potential applications in treating metabolic disorders, cardiovascular disease, and obesity, indicating a broad spectrum of research applications in natural safeguard food additives and therapeutic roles (M. Naveed et al., 2018).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids, including CGA, are noted for their significant biological properties, especially as antioxidants. The structure-activity relationships (SARs) explored in these compounds contribute to the development of more potent antioxidant molecules. Such studies are crucial for understanding how modifications in chemical structure affect biological activity and can guide research towards optimizing the antioxidant effects of phenolic compounds (N. Razzaghi-Asl et al., 2013).

Caffeic Acid and Its Biological Activities

Caffeic Acid (CA) and its derivatives are major water-soluble components in various traditional Chinese herbs, exhibiting a wide range of biological activities. The review of CA derivatives from Salvia miltiorrhiza outlines their structural diversity and significant biological activities, including antioxidant, anti-ischemia reperfusion, and antitumor properties. This indicates the potential for further studies that may lead to new drug discoveries based on CA derivatives (R. Jiang et al., 2005).

Properties

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-13(18(22)23)11-7-9-12(10-8-11)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-10,13H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKLRJAOOUMVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915995
Record name 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94232-67-4
Record name 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94232-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094232674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid

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